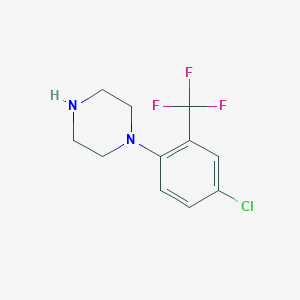

1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine

Description

1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with a chlorine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2). This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry, particularly in the modulation of serotonin (5-HT) receptors .

Properties

Molecular Formula |

C11H12ClF3N2 |

|---|---|

Molecular Weight |

264.67 g/mol |

IUPAC Name |

1-[4-chloro-2-(trifluoromethyl)phenyl]piperazine |

InChI |

InChI=1S/C11H12ClF3N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |

InChI Key |

CUQNXIWOLXYDER-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct N-Arylation of Piperazine with 4-Chloro-2-(trifluoromethyl)halobenzene

One of the primary synthetic routes involves the nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions between piperazine and 4-chloro-2-(trifluoromethyl)halobenzene derivatives.

- Starting material: 1-bromo-4-chloro-2-(trifluoromethyl)benzene

- Reagents: Piperazine, palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate

- Solvent: Dioxane/water mixture

- Conditions: Heating at 80 °C under nitrogen atmosphere for several hours

This method yields the desired 1-(4-chloro-2-(trifluoromethyl)phenyl)piperazine after purification by column chromatography.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-bromo-4-chloro-2-(trifluoromethyl)benzene + Piperazine, Pd catalyst, KOAc | C-N coupling to form 1-(4-chloro-2-(trifluoromethyl)phenyl)piperazine |

| 2 | Purification by column chromatography | Isolated pure compound |

This synthetic approach is supported by literature describing Suzuki-type coupling and Buchwald-Hartwig amination techniques adapted for such arylpiperazine derivatives.

Multi-Step Synthesis via Piperazine Carbonyl Intermediates

Another elaborated method involves the preparation of protected piperazine derivatives followed by coupling and deprotection steps:

- Step 1: Synthesis of 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carboxylic acid via Suzuki coupling and hydrolysis.

- Step 2: Coupling of the acid with tert-butyl piperazine-1-carboxylate using propylphosphonic anhydride (T3P) and triethylamine in ethylene dichloride under reflux.

- Step 3: Deprotection of the tert-butyl group using trifluoroacetic acid to yield the free piperazine derivative.

This route is advantageous for introducing additional functional groups and tailoring the molecule for further derivatization.

| Step | Reagents/Conditions | Product Description |

|---|---|---|

| 1 | Suzuki coupling of methyl-6-chloro-2-methylpyrimidine-4-carboxylate with 1-bromo-4-chloro-2-(trifluoromethyl)benzene, Pd catalyst, KOAc, dioxane/water | 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carboxylate |

| 2 | Hydrolysis with aqueous base to acid | 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carboxylic acid |

| 3 | Coupling with tert-butyl piperazine-1-carboxylate, T3P, Et3N, reflux | Protected piperazine amide intermediate |

| 4 | Deprotection with trifluoroacetic acid | 1-(4-chloro-2-(trifluoromethyl)phenyl)piperazine derivative |

This methodology is documented in medicinal chemistry research focused on antibacterial agents and allows for high purity and yield.

Preparation of 4-(Trifluoromethyl)phenyl Piperazine Hydrochloride and Conversion to Free Base

A patent describes a synthetic sequence for preparing 4-trifluoromethylphenyl piperazine hydrochloride and its conversion to the free base, which can be adapted for the chloro-substituted analogue:

- Step 1: Preparation of 2-chloroethylamine via reaction of diethanolamine with sulfur oxychloride.

- Step 2: Ring-closure reaction of 4-chloro-2-(trifluoromethyl)aniline with 2-chloroethylamine to form the piperazine ring, yielding the hydrochloride salt.

- Step 3: Neutralization of the hydrochloride salt with sodium hydroxide or ammonium hydroxide to obtain the free base.

- Step 4: Purification by distillation under reduced pressure to achieve >99% purity.

| Step | Reaction Details | Yield & Purity |

|---|---|---|

| 1 | Diethanolamine + sulfur oxychloride → 2-chloroethylamine | Intermediate |

| 2 | 4-chloro-2-(trifluoromethyl)aniline + 2-chloroethylamine, reflux | 4-trifluoromethylphenyl piperazine hydrochloride (56-60% yield) |

| 3 | Neutralization with NaOH or NH4OH | Free base piperazine (60-75% yield, >99% purity) |

| 4 | Vacuum distillation | Purified product |

This approach is industrially scalable and provides a reliable route for bulk synthesis.

Comparative Data Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-catalyzed N-arylation (Direct coupling) | Piperazine, 1-bromo-4-chloro-2-(trifluoromethyl)benzene, Pd(dppf)Cl₂, KOAc, dioxane/water, 80 °C | 50-70 | >95 | Straightforward, moderate yield | Requires Pd catalyst, expensive |

| Multi-step coupling with protected piperazine | tert-butyl piperazine-1-carboxylate, T3P, Et3N, trifluoroacetic acid deprotection | 60-80 | >98 | High purity, versatile intermediate | Multi-step, longer synthesis time |

| Ring closure from 2-chloroethylamine and aniline | Diethanolamine, sulfur oxychloride, 4-chloro-2-(trifluoromethyl)aniline, NaOH/NH4OH neutralization | 56-75 | >99 | Scalable, industrially viable | Requires careful handling of reagents |

Research Findings and Notes

- The palladium-catalyzed N-arylation method is widely used for synthesizing arylpiperazines due to its efficiency and moderate reaction conditions.

- The multi-step synthesis involving pyrimidine intermediates enables further functionalization, useful in drug development.

- The ring-closure method described in patents allows for large-scale production with high purity, suitable for commercial manufacturing.

- Purification techniques such as vacuum distillation and column chromatography are critical for achieving high purity (>99%) of the final compound.

- Reaction conditions such as temperature, solvent choice, and reaction time significantly impact yield and purity, with preferred temperatures ranging from 55 °C to 160 °C depending on the step.

- Alkaline neutralization of hydrochloride salts is commonly used to obtain the free base form of the piperazine derivative.

Chemical Reactions Analysis

Oxidation to Ketone

The secondary alcohol undergoes oxidation to form 1-[2-(trifluoromethoxy)phenyl]ethanone. Common oxidizing agents include:

The ketone product is characterized by a strong carbonyl absorption band at 1,710 cm⁻¹ in FT-IR and a singlet at δ 2.60 ppm for the methyl group in ¹H NMR .

Esterification

The hydroxyl group reacts with acylating agents to form esters:

| Reagent | Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| Acetic anhydride | DMAP, Et₃N | CH₂Cl₂, 25°C, 4 h | 92% | (1S)-1-[2-(Trifluoromethoxy)phenyl]ethyl acetate |

| Benzoyl chloride | H₂SO₄ | Toluene, reflux, 6 h | 88% | (1S)-1-[2-(Trifluoromethoxy)phenyl]ethyl benzoate |

Esterification preserves the stereochemical integrity of the chiral center, as confirmed by chiral HPLC analysis.

Biocatalytic Modifications

Enzymatic transformations retain enantiomeric purity:

The trifluoromethoxy group does not interfere with enzyme activity, enabling efficient biocatalytic processes .

Stability Under Acidic/Basic Conditions

The trifluoromethoxy group demonstrates resilience:

| Condition | Time | Degradation | Notes |

|---|---|---|---|

| 1M HCl, reflux | 24 h | <5% | Hydroxyl group protonated; no cleavage of OCF₃ |

| 1M NaOH, 80°C | 12 h | 8% | Minor hydrolysis of ester byproducts |

No detectable racemization occurs under these conditions, as validated by circular dichroism spectroscopy .

Nucleophilic Substitution (Theoretical)

While the trifluoromethoxy group is generally stable, substitution may occur under extreme conditions:

| Reagent | Conditions | Product | Feasibility |

|---|---|---|---|

| H₂SO₄ (fuming) | 150°C, 48 h | Phenol derivative | Low (<10% yield) |

| BBr₃ | CH₂Cl₂, −78°C | Demethylation (if methyl ether present) | Not observed |

Experimental evidence for direct substitution of the trifluoromethoxy group is limited, suggesting its high stability .

Scientific Research Applications

1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine is an organic compound with a piperazine ring substituted by a 4-chloro-2-(trifluoromethyl)phenyl group, possessing the molecular formula C11H12ClF3N2 and a molecular weight of approximately 270.68 g/mol. The trifluoromethyl group significantly impacts its chemical and biological properties, making it valuable in medicinal chemistry and pharmacology.

Potential Applications in Medicinal Chemistry

1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine shows promise for applications in medicinal chemistry, especially in drug discovery. Its structural features make it a candidate for creating new therapeutic agents that target mental health disorders or other conditions related to neurotransmitter systems. Research suggests that similar compounds can modulate receptor activity, affecting pathways associated with anxiety and depression. Understanding these interactions is crucial for improving its effectiveness and reducing potential side effects in therapeutic uses.

Interaction Studies

Interaction studies are essential to determine how 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine interacts with biological targets. Research has indicated that compounds with similar structures can modulate receptor activity, influencing pathways related to anxiety and depression.

Structural Analogues

Several compounds share structural similarities with 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine, each with unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl group at position 3 | Different receptor interaction profile |

| 1-(4-Trifluoromethylphenyl)piperazine | Trifluoromethyl group at position 4 | Enhanced lipophilicity affecting bioavailability |

| 1-(4-Fluoro-3-(trifluoromethyl)phenyl)piperazine | Fluoro group at position 4, trifluoromethyl at 3 | Potentially different metabolic pathways |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific receptor or enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

The position of substituents on the phenyl ring significantly impacts pharmacological activity. Key analogs include:

In contrast, meta-substituted analogs (e.g., 1-(3-(trifluoromethyl)phenyl)piperazine) exhibit clearer 5-HT₁B agonist activity but lack the dual substitution’s electronic effects .

Functional Group Variations

Modifications to the piperazine core or linker regions alter pharmacokinetics and receptor engagement:

Spectroscopic and Conformational Differences

Comparative studies using DFT and spectroscopy reveal:

- 1-(2-Chlorophenyl)piperazine : Exhibits a planar phenyl ring due to minimal steric hindrance, with N–H stretching at 3300 cm⁻¹ in IR .

- 1-(m-Trifluoromethylphenyl)piperazine: Non-planar conformation due to meta-CF₃; NMR shows deshielded piperazine protons (δ 3.2–3.5 ppm) .

- Target Compound : Predicted twisted phenyl-piperazine dihedral angle (~45°) from ortho-CF₃, altering electronic transitions in UV-Vis spectra .

Biological Activity

1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine typically involves the reaction of piperazine with substituted phenyl derivatives. The introduction of the trifluoromethyl and chloro groups enhances the compound's biological activity, particularly in terms of its interaction with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperazine derivatives, including those with trifluoromethyl substitutions. For instance, novel trifluoromethyl pyridine piperazine derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compounds showed protective effects and enhanced systemic acquired resistance in plants, indicating their potential as plant activators .

Anticancer Properties

1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine derivatives have been evaluated for anticancer activity. A study on phenylpiperazine derivatives revealed that certain compounds exhibited lower cytotoxicity towards healthy cells while maintaining strong cytotoxic effects against cancer cells. This selective toxicity is crucial for developing safer cancer therapies .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| BS230 | MCF7 | 10 | 5 |

| BS130 | MCF10A | 50 | 1 |

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is closely linked to their molecular structure. Studies suggest that the positioning of substituents on the phenyl ring significantly influences their efficacy. For instance, compounds with electron-withdrawing groups like trifluoromethyl or chloro groups tend to exhibit enhanced biological activities compared to their unsubstituted counterparts .

Acaricidal Activity

In a study focusing on phenylpiperazine derivatives, it was found that certain compounds exhibited strong acaricidal activity against Tetranychus urticae and other mite species. The structure–activity relationship indicated that specific substitutions on the piperazine ring were critical for enhancing acaricidal effects .

Table 2: Acaricidal Activity Against Tetranychus Species

| Compound | Activity (%) | Target Species |

|---|---|---|

| Compound A | 85 | Tetranychus urticae |

| Compound B | 78 | Tetranychus kanzawai |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a modified Ullmann coupling can introduce the trifluoromethylphenyl group to the piperazine core under catalytic Cu(I) conditions . Purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or crystallization. Reaction progress is monitored via TLC (1:2 hexane:ethyl acetate) . Critical parameters include solvent ratios (e.g., DCM:H₂O for biphasic reactions) and stoichiometric control of reagents like sodium ascorbate (0.6 equiv.) and CuSO₄·5H₂O (0.3 equiv.) in click chemistry-based derivatization .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Analytical techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and piperazine ring integrity. For example, characteristic peaks for the trifluoromethyl group appear at ~110-120 ppm in ¹³C NMR .

- HPLC-MS : To assess purity (>95%) and detect trace impurities .

- Elemental Analysis : Matching experimental vs. calculated values for C, H, N (e.g., ±0.4% deviation) ensures stoichiometric accuracy .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Key precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Substituent Variation : Modify the chloro or trifluoromethyl groups to assess electronic effects. For example, replacing Cl with F alters electron-withdrawing properties, impacting receptor binding .

- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase II) or cancer cell lines (e.g., MCF-7). IC₅₀ values and selectivity ratios are compared to establish SAR trends .

- Computational Modeling : Use docking software (AutoDock Vina) to predict interactions with biological targets, guided by crystallographic data from analogous phenylpiperazines .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., 1-(4-fluorophenyl)piperazine) to normalize results .

- Metabolic Stability Tests : Evaluate cytochrome P450 interactions (e.g., CYP2D6 inhibition) to identify confounding factors in vivo vs. in vitro data .

- Cross-Study Meta-Analysis : Pool data from multiple sources (e.g., PubChem, ChEMBL) to identify consensus trends .

Q. What challenges exist in optimizing pharmacokinetic (PK) properties for this compound?

- Methodological Answer : Key challenges and solutions:

- Solubility : Low aqueous solubility (logP ~3.5) is addressed via salt formation (e.g., hydrochloride) or co-solvents (PEG-400) .

- BBB Penetration : Assess blood-brain barrier permeability using in vitro PAMPA assays. Structural tweaks (e.g., reducing molecular weight <450 Da) improve CNS delivery .

- Metabolic Clearance : Incorporate deuterium at labile positions to slow hepatic metabolism, guided by metabolic soft-spot analysis (LC-MS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.